![molecular formula C19H19FN4O2 B2781718 [1-(4-fluorophenyl)-5-methyl(1,2,3-triazol-4-yl)]-N-[(4-methoxyphenyl)ethyl]ca rboxamide CAS No. 1032227-95-4](/img/structure/B2781718.png)
[1-(4-fluorophenyl)-5-methyl(1,2,3-triazol-4-yl)]-N-[(4-methoxyphenyl)ethyl]ca rboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds. 1,2,3-Triazoles are known for their stability and wide range of medicinal applications . They have been found to exhibit anti-HIV, anticancer, antibacterial, anti-inflammatory, antitubercular, and antiviral activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar at the triazole ring, with the phenyl rings potentially adding some degree of three-dimensionality .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, 1,2,3-triazoles are known to participate in various chemical reactions due to their stability and unique electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the 1,2,3-triazole ring and the phenyl rings. For example, the compound might exhibit aromaticity due to the triazole and phenyl rings .Wissenschaftliche Forschungsanwendungen
Neuroimaging and Receptor Study
Compounds with structural similarities to the specified molecule have been explored for their potential in neuroimaging, specifically targeting serotonin receptors, which play a crucial role in various psychiatric and neurological disorders. For example, N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides have shown promise as PET radioligands for in vivo quantification of 5-HT1A receptors, indicating potential applications in studying neuropsychiatric disorders (García et al., 2014).
Anticancer Research
Research on N-substituted carboxamide derivatives has highlighted their potential in cancer therapy. For instance, compounds have been evaluated for their efficacy against specific cancer cell lines, suggesting that modifications to the carboxamide moiety can impact anticancer activity. This line of research indicates a broader interest in carboxamide derivatives for therapeutic applications, including the potential for designing new anticancer agents (Helal et al., 2013).
Antimicrobial Activity
Carboxamide derivatives have also been explored for their antimicrobial properties. The synthesis and evaluation of new carboxamide compounds have led to the discovery of agents with significant antibacterial and antifungal activities. This research suggests the potential for developing new antimicrobial therapies based on carboxamide chemistry, contributing to the fight against resistant microbial strains (Bektaş et al., 2010).
Novel Compound Synthesis
The exploration of carboxamide derivatives extends into the synthesis of novel compounds with potential therapeutic applications. Studies have focused on developing new synthetic pathways and evaluating the biological activities of these compounds, indicating a broad scientific interest in the therapeutic potential of carboxamide derivatives across various fields (Ikemoto et al., 2005).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c1-12(14-4-10-17(26-3)11-5-14)21-19(25)18-13(2)24(23-22-18)16-8-6-15(20)7-9-16/h4-12H,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOXLQVRIBFBAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC(C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-fluorophenyl)-5-methyl(1,2,3-triazol-4-yl)]-N-[(4-methoxyphenyl)ethyl]ca rboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzyloxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2781635.png)
![4-Bromobicyclo[2.2.2]octan-1-amine](/img/structure/B2781639.png)
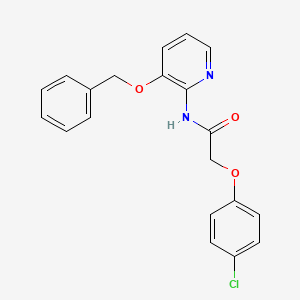
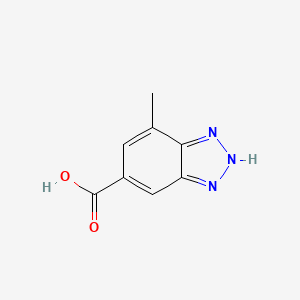
![ethyl 4-(2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2781644.png)
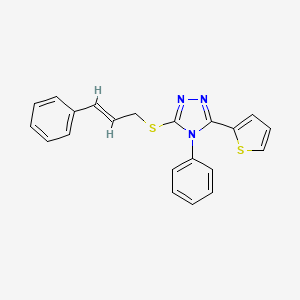
![N-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2781646.png)
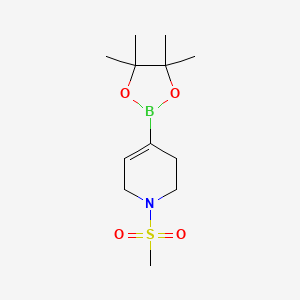
![N-[2-hydroxy-3-(4-methylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2781649.png)
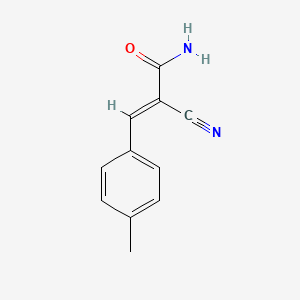
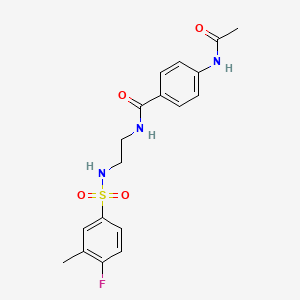
![N-(2-Cyanobutan-2-yl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2781654.png)
![cyclohex-3-en-1-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2781656.png)
![1-[5-Nitro-2-(propylamino)phenyl]ethanone](/img/structure/B2781658.png)